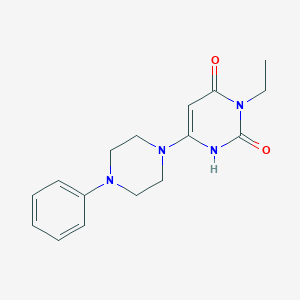

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-2-20-15(21)12-14(17-16(20)22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAGRYUEQFUZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate β-diketones with urea or thiourea under acidic or basic conditions.

Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with phenylpiperazine.

Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated intermediates, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

The pyrimidine-2,4-dione core distinguishes this compound from other dione-based derivatives:

- Quinazoline-2,4-diones (e.g., pelanserine): These feature a fused benzene-pyrimidine system, enhancing aromaticity and planarity. Pelanserine exhibits antihypertensive activity, attributed to alkylation patterns (e.g., methoxy or ethoxy groups) that modulate bioavailability and target affinity .

- Imidazolidine-2,4-diones (e.g., compound 13 in ): These have a five-membered ring, enabling spiro-fused systems. Compound 13, with a 4-phenylpiperazine propyl chain, showed potent 5-HT2A antagonism (IC50 = 27.3 μM) and antiplatelet activity, suggesting the target compound may share similar receptor interactions .

- Pyrrolo[3,4-c]pyridine-1,3(2H)-diones (): These contain a pyrrole fused to pyridine, offering distinct electronic properties. Substituents like 4-phenylmethylpiperazine in these analogs highlight the role of piperazine positioning in modulating activity .

Table 1: Core Structure Comparison

Substituent Effects

Piperazine Modifications

The 4-phenylpiperazine group is a critical pharmacophore:

- Compound 13 (imidazolidine-2,4-dione derivative): The 3-(4-phenylpiperazin-1-yl)propyl chain enhances 5-HT2A affinity, surpassing sarpogrelate in antiplatelet potency .

Alkyl and Aryl Substituents

- Ethyl vs. Methyl Groups : The ethyl group at position 3 in the target compound may increase lipophilicity compared to 6-methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione (), affecting membrane permeability .

- Methoxy/Ethoxy Groups : In quinazoline-2,4-diones (), alkoxy groups improve metabolic stability. The absence of such groups in the target compound suggests differences in oxidative metabolism .

Table 2: Activity Comparison of Selected Analogs

Biological Activity

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione, a compound with a pyrimidine core, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is . It features a piperazine moiety which is known for enhancing the bioactivity of compounds in medicinal chemistry. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| Synonyms | 863588-12-9 |

Anticonvulsant Activity

Research has indicated that compounds similar to 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione exhibit anticonvulsant properties. In studies evaluating the efficacy of various pyrimidine derivatives, this compound demonstrated significant activity in seizure models, particularly in the maximal electroshock (MES) and 6 Hz tests. The effective dose (ED50) values were notably lower than those of standard anticonvulsants like valproic acid (VPA) and ethosuximide (ETX), indicating a promising profile for seizure management .

Analgesic and Antinociceptive Effects

In addition to its anticonvulsant properties, this compound has shown potential as an analgesic agent. Studies have reported that it modulates pain pathways by influencing voltage-gated sodium channels and GABA transporters, which are critical in pain perception and modulation . The antinociceptive activity was assessed using various pain models, with results suggesting a favorable profile compared to existing analgesics.

The mechanisms underlying the biological activity of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione include:

- Ion Channel Modulation : The compound interacts with voltage-gated sodium and calcium channels, which play crucial roles in neuronal excitability and neurotransmitter release.

- GABAergic Activity : It enhances GABAergic transmission, contributing to its anticonvulsant and anxiolytic effects.

- Receptor Affinity : Preliminary studies suggest that it may exhibit affinity for various receptors involved in pain and seizure pathways, although further research is needed to clarify these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Study : In a controlled study involving animal models, 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione provided significant protection against induced seizures at doses significantly lower than traditional anticonvulsants .

- Analgesic Evaluation : Another study assessed its efficacy in pain relief using the formalin test model. Results indicated a dose-dependent reduction in pain scores compared to control groups .

- Toxicological Assessment : Safety evaluations revealed that at therapeutic doses, the compound exhibited minimal hepatotoxicity and cytotoxic effects on liver cell lines (Hep G2), suggesting a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione?

A common approach involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors with piperazine derivatives. For example, reacting 3-ethyl-6-bromo-1H-pyrimidine-2,4-dione with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours . Key parameters include:

- Molar ratios : A 1:1.2 molar ratio of pyrimidine to piperazine ensures excess nucleophile for substitution.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethyl at C3, piperazine at C6) via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 3.0–3.5 ppm for piperazine protons) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) validates molecular formula .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Receptor Binding Assays : Screen for affinity against serotonin (5-HT2A), dopamine, or adrenergic receptors, as piperazine-pyrimidine hybrids often modulate these targets. Functional assays (e.g., cAMP inhibition for GPCRs) can quantify antagonism/agonism .

- Computational Docking : Use software like AutoDock Vina to model interactions with receptor active sites. For example, the piperazine moiety may form hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT2A) .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data?

- Dose-Response Validation : Re-test compounds at varying concentrations to confirm IC50/EC50 values.

- Structural Re-analysis : Re-examine crystallographic data (if available) or optimize docking parameters (e.g., solvation effects, flexible residues) to align with observed activity .

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out rapid degradation as a cause of false negatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

-

Substituent Variation : Modify the ethyl group (C3) or phenyl ring (piperazine C4) to explore steric and electronic effects. For example:

Substituent (R) Biological Activity Trend Reference Ethyl (R) Moderate 5-HT2A antagonism Fluorophenyl Enhanced receptor affinity -

In Silico QSAR Models : Generate predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What experimental approaches are critical for analyzing crystallization and X-ray diffraction data?

- Crystal Growth : Use slow evaporation (solvent: DCM/methanol) or vapor diffusion to obtain single crystals.

- SHELX Refinement : Employ SHELXL for structure solution and refinement. Key steps include:

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times.

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dimerization) for troubleshooting .

Q. What protocols ensure reproducibility in biological assays for this compound?

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (pH 7.4, 37°C).

- Positive Controls : Include reference compounds (e.g., ketanserin for 5-HT2A assays) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.